

Application Notes and Protocols for MRS-1191 as a Click Chemistry Reagent

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Compound of Interest

Compound Name: MRS-1191

Cat. No.: B1676827

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Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with a K_i value of 31.4 nM for the human A3 receptor.^{[1][2][3]} Structurally, **MRS-1191** possesses a terminal alkyne group, rendering it a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the covalent ligation of **MRS-1191** to a wide array of azide-modified molecules, including fluorescent probes, biotin tags, and drug delivery systems, with high efficiency and specificity.

These application notes provide an overview of the utility of **MRS-1191** as a click chemistry reagent and offer detailed protocols for its use in bioorthogonal labeling applications.

Principle of Application

The core application of **MRS-1191** as a click chemistry reagent lies in its ability to selectively label and study the A3 adenosine receptor. By utilizing the alkyne group on **MRS-1191**, researchers can "click" on an azide-containing reporter molecule. This enables a variety of experimental approaches, including:

- Visualization of A3AR: Conjugating **MRS-1191** to a fluorescent dye via CuAAC allows for the imaging and localization of the receptor in cells and tissues.

- **Affinity-Based Protein Profiling:** Attaching a biotin tag to **MRS-1191** facilitates the enrichment and subsequent identification of the A3AR and its potential binding partners from complex biological lysates.
- **Targeted Drug Delivery:** Linking **MRS-1191** to a therapeutic agent can enable the targeted delivery of the agent to cells expressing the A3AR.

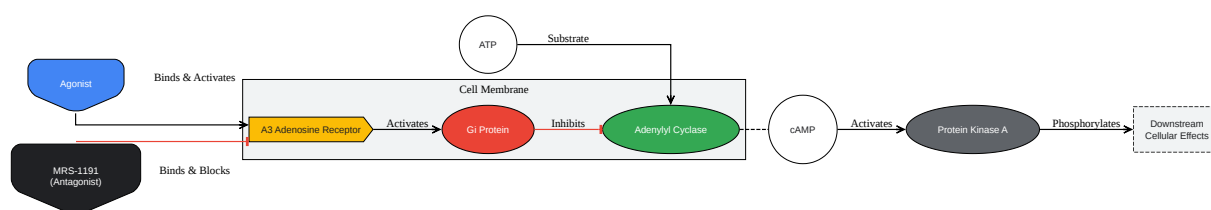
Data Presentation

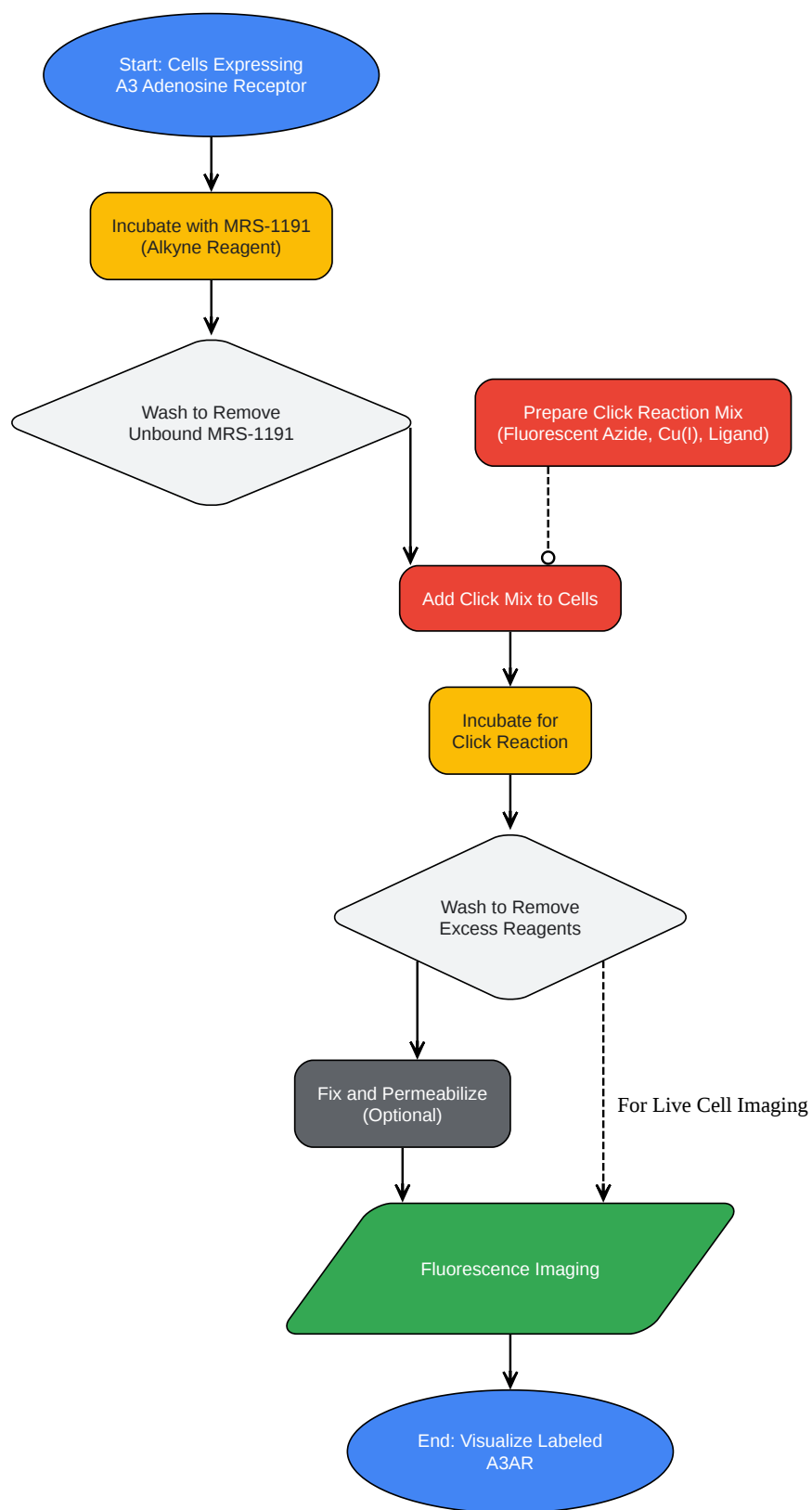
While specific kinetic data for the click reaction of **MRS-1191** is not readily available in the literature, the following table provides a summary of the biological activity of **MRS-1191** and typical reaction rates for CuAAC to serve as a reference. The kinetics of the click reaction with **MRS-1191** would need to be determined empirically for specific applications.

Parameter	Value	Species/System	Reference
MRS-1191 Biological Activity			
Ki (A3AR)	31.4 nM	Human	[1][2][3]
KB (A3AR)	92 nM	Human	[1]
IC50	120 nM	CHO cells	[1][2][3]
Typical CuAAC Reaction Kinetics			
Second-Order Rate Constant (k ₂)	10 ² - 10 ⁵ M ⁻¹ s ⁻¹	In vitro	[4]

Signaling Pathway

MRS-1191 acts as an antagonist at the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The binding of an agonist to A3AR typically leads to the inhibition of adenylyl cyclase through the Gi protein, resulting in decreased intracellular cAMP levels. As an antagonist, **MRS-1191** blocks this signaling cascade.





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